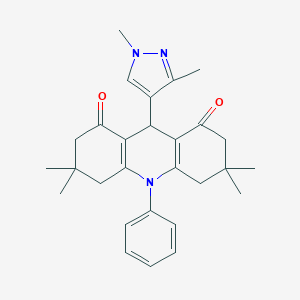![molecular formula C25H21N3O2 B430724 (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE](/img/structure/B430724.png)
(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is a complex organic compound that features a benzotriazole moiety, a methoxybenzylidene group, and a dihydronaphthalenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole derivative, followed by the formation of the methoxybenzylidene intermediate, and finally, the coupling with the dihydronaphthalenone core.
Preparation of Benzotriazole Derivative: Benzotriazole can be synthesized by reacting o-phenylenediamine with sodium nitrite in acidic conditions.
Formation of Methoxybenzylidene Intermediate: The methoxybenzylidene group can be introduced by reacting 4-methoxybenzaldehyde with an appropriate reagent to form the desired intermediate.
Coupling with Dihydronaphthalenone: The final step involves coupling the benzotriazole derivative and the methoxybenzylidene intermediate with the dihydronaphthalenone core under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
科学的研究の応用
(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE has several scientific research applications:
作用機序
The mechanism of action of (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures . The benzotriazole moiety is known for its ability to stabilize radicals and participate in electron transfer reactions, which can contribute to its biological activity .
類似化合物との比較
Similar Compounds
1,2,3-Benzotriazole: A simpler analog with similar structural features but lacking the methoxybenzylidene and dihydronaphthalenone groups.
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate: Another compound with a benzotriazole moiety but different substituents.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzaldehyde: Contains both benzotriazole and triazole groups.
Uniqueness
The uniqueness of (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE lies in its combination of structural elements, which confer specific chemical and biological properties. The presence of the methoxybenzylidene group and the dihydronaphthalenone core distinguishes it from simpler benzotriazole derivatives .
特性
分子式 |
C25H21N3O2 |
|---|---|
分子量 |
395.5g/mol |
IUPAC名 |
(2E)-2-[[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C25H21N3O2/c1-30-24-13-10-17(14-19-12-11-18-6-2-3-7-21(18)25(19)29)15-20(24)16-28-23-9-5-4-8-22(23)26-27-28/h2-10,13-15H,11-12,16H2,1H3/b19-14+ |
InChIキー |
ORKDDNHAHLVDKG-XMHGGMMESA-N |
SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)CN4C5=CC=CC=C5N=N4 |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O)CN4C5=CC=CC=C5N=N4 |
正規SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)CN4C5=CC=CC=C5N=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B430641.png)
![Ethyl 2-[[2-methoxy-5-[3-(4-methylphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenyl]methoxy]benzoate](/img/structure/B430642.png)








![3-naphthalen-1-yl-2-[3,4,5-tris(methyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B430661.png)
![[3-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate](/img/structure/B430662.png)
![1-[1,1'-biphenyl]-4-yl-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]pyrrolidine-2,5-dione](/img/structure/B430663.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B430664.png)
